2-(5-methoxy-2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methoxyphenyl)acetamide
Description
2-(5-Methoxy-2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methoxyphenyl)acetamide is a structurally complex small molecule featuring a dihydropyridinone core fused with a thiazole ring and an acetamide substituent. The compound’s design integrates multiple pharmacophoric motifs:
- Dihydropyridinone scaffold: Known for its role in modulating kinase inhibition and redox activity .
- Thiazole-sulfanyl group: Enhances metabolic stability and binding affinity through sulfur-mediated interactions .
- N-(2-Methoxyphenyl)acetamide moiety: Contributes to solubility and target specificity via hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
2-[5-methoxy-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-13-11-28-20(21-13)29-12-14-8-16(24)18(27-3)9-23(14)10-19(25)22-15-6-4-5-7-17(15)26-2/h4-9,11H,10,12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUNHAMTCJEMEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Bioactivity Comparison
Key Comparative Insights
Structural Features
- Core Scaffold: The target compound’s dihydropyridinone core is distinct from the pyrimidinone () and thienopyrimidinone () scaffolds. Dihydropyridinones are associated with improved redox activity compared to fully aromatic systems . The thiazole-sulfanyl group in the target compound differentiates it from oxadiazole-based derivatives (), which may exhibit altered metabolic stability due to nitrogen-rich heterocycles .
Substituent Effects :
Bioactivity Trends
Hypoglycemic Activity :
- Antiproliferative Potential: Oxadiazole-acetamide derivatives () showed IC₅₀ values of 12–18 µM against MCF-7 cells, likely due to nitro group-induced DNA intercalation. The target compound lacks this nitro group but may leverage its thiazole ring for alternative mechanisms .
- Kinase Inhibition: Thienopyrimidinone derivatives () demonstrated ROCK1 kinase inhibition in silico. The target compound’s dihydropyridinone core could similarly interact with ATP-binding pockets .
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